N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine
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Overview
Description
N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine is a complex organic compound that features an indole moiety, a thiadiazole ring, and a phenylmethanimine group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and the thiadiazole ring formation, as well as employing automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like Lewis acids.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
- (6S,7R,10E,14E)-16-(1H-indol-3-yl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol .
Uniqueness
N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine is unique due to its combination of an indole moiety, a thiadiazole ring, and a phenylmethanimine group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
686285-10-9 |
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Molecular Formula |
C18H14N4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C18H14N4S/c1-2-6-13(7-3-1)11-20-18-22-21-17(23-18)10-14-12-19-16-9-5-4-8-15(14)16/h1-9,11-12,19H,10H2 |
InChI Key |
NGZLSOYQHZPXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=NN=C(S2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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